The compound is derived from pyridine, a basic heterocyclic organic compound. Its systematic name is 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate, and it is associated with the CAS number 1177283-56-5. The oxalate salt form indicates that it is often used in pharmaceutical formulations to enhance solubility and stability .
Synthesis of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate typically involves several key steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
The molecular structure of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate can be described as follows:
The presence of both nitrogen atoms in the structure suggests potential interactions with biological targets, particularly in neurotransmission pathways .
3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate can participate in various chemical reactions:
The mechanism of action of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate is primarily linked to its interaction with neurotransmitter systems, particularly glutamatergic pathways. It may act as an antagonist or modulator at specific receptors, influencing synaptic transmission and neuronal excitability.
Key physical and chemical properties of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate include:
These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .
3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate has several significant applications:
Regioselective bromination at the 3-position of pyridine derivatives requires precise reagent selection. N-Bromosuccinimide (NBS) offers superior selectivity for monosubstitution compared to molecular bromine (Br₂), particularly for electron-rich heterocycles. NBS minimizes polybromination side reactions due to its controlled release of bromine radicals, achieving ~85% yield for 3-bromo-5-(pyrrolidin-2-yl)pyridine. In contrast, Br₂ generates acidic HBr as a byproduct, which can protonate the pyrrolidine nitrogen, reducing reactivity and yielding significant dibrominated impurities (up to 30%) [5]. For gram-scale synthesis, NBS in acetonitrile provides consistent regioselectivity (>20:1 3-/2-bromo ratio), whereas Br₂ requires strict stoichiometric control to limit dibromide formation to <15% [2] [5].
Table 1: Bromination Reagent Performance Comparison
Reagent | Solvent | Temperature (°C) | Monobromide Yield (%) | Dibromide Impurity (%) |
---|---|---|---|---|
NBS | MeCN | 80 | 94 | 5 |
Br₂ | DMSO | 80 | 69 | 28 |
NBS | EtOAc | 80 | 22 | 8 |
Solvent polarity critically influences bromination regioselectivity. Non-polar solvents (e.g., EtOAc) yield suboptimal conversions (<25%) due to poor reagent solubility. Polar aprotic solvents like MeCN or DMF enhance reactivity by stabilizing the transition state, with MeCN giving 94% yield at 80°C [5]. Elevated temperatures (>100°C) promote dibromination, while temperatures <60°C slow kinetics. Optimal monobromination occurs at 80°C in MeCN, balancing reaction rate and selectivity. For acid-sensitive substrates, DMSO at 60°C suppresses decomposition but requires post-reaction hydrolysis to remove sulfoxide byproducts [2] [5].
Oxalate salt crystallization efficiency depends on solvent polarity. Ethanol promotes rapid nucleation but yields aggregates with occluded impurities, limiting purity to 90–92%. Acetonitrile enables slower crystal growth, forming larger, purer crystals (>98% purity) due to its intermediate polarity (dielectric constant ε = 36) and low water miscibility. Anhydrous conditions are essential to prevent oxalic acid dihydrate co-crystallization. Reflux in acetonitrile (82°C) followed by cooling to 0°C achieves 84% recovery of high-purity salt [2] [6].
Stoichiometry directly impacts crystal lattice integrity. A 1:1.05 molar ratio of free base to oxalic acid ensures complete protonation without excess acid contamination. Deviations above 1:1.2 cause oxalate inclusion defects, reducing melting point sharpness (∆mp >5°C). Counterion exchange via oxalic acid dihydrate in hot methanol, followed by dehydration at 60°C under vacuum, yields anhydrous crystals with <0.5% residual solvents [2] [6].
Chiral resolution of the pyrrolidine moiety requires tailored stationary phases. Diastereomers of 3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate exhibit baseline separation on Chiralpak IC-3 columns with ethanol/heptane/0.1% diethylamine (85:15) at 5°C, achieving α = 1.32 and Rs = 2.1. The (S)-enantiomer elutes faster due to weaker interactions with the cellulose trisphenylcarbamate phase. Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) yields >99% enantiomeric excess, though oxalate salt dissociation necessitates free base chromatography prior to salification [3] [6].
Table 2: Purification Method Performance
Method | Conditions | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|---|
Ternary Recrystallization | EtOAc/EtOH/hexane → iPrOH/H₂O | 99.5 | 75 | Removes polar/non-polar impurities |
Chiral HPLC | Chiralpak IC-3, EtOH/heptane/0.1% DEA (85:15) | 99.9 (ee) | 60 | Resolves (R)/(S) diastereomers |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1